molecular formula C9H6Cl2F2O2 B1410015 2',3'-Dichloro-5'-(difluoromethoxy)acetophenone CAS No. 1806348-29-7

2',3'-Dichloro-5'-(difluoromethoxy)acetophenone

Cat. No.: B1410015
CAS No.: 1806348-29-7
M. Wt: 255.04 g/mol
InChI Key: GUFNGJQNOYWTTP-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone is an organic compound characterized by the presence of chlorine and fluorine atoms attached to an acetophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone typically involves the introduction of chlorine and difluoromethoxy groups onto an acetophenone backbone. One common method involves the chlorination of acetophenone followed by the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorine and difluoromethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and binding affinity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but contains a pyridine ring instead of an acetophenone core.

    2-Chloro-5-(trifluoromethyl)pyridine: Contains a single chlorine atom and a trifluoromethyl group.

    2,3-Dichloro-5-methylpyridine: Contains a methyl group instead of a difluoromethoxy group.

Uniqueness

2’,3’-Dichloro-5’-(difluoromethoxy)acetophenone is unique due to the combination of chlorine and difluoromethoxy groups attached to an acetophenone core. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

2',3'-Dichloro-5'-(difluoromethoxy)acetophenone is a synthetic organic compound with the molecular formula C9H6Cl2F2O2C_9H_6Cl_2F_2O_2 and a molecular weight of approximately 255.05 g/mol. Its unique structure, characterized by the presence of two chlorine atoms and a difluoromethoxy group, positions it as a compound of interest in medicinal chemistry and agrochemical applications due to its potential biological activities, including antimicrobial and antifungal properties .

Chemical Structure and Properties

The compound's structure can be represented as follows:

Structure C9H6Cl2F2O2\text{Structure }\text{C}_9\text{H}_6\text{Cl}_2\text{F}_2\text{O}_2

Key Features:

  • Chlorine Atoms: The presence of chlorine enhances the compound's reactivity and potential interactions with biological targets.
  • Difluoromethoxy Group: This group may influence lipophilicity and binding affinity to various receptors or enzymes, contributing to its biological activity .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits notable biological activities:

  • Antimicrobial Activity: Exhibits effectiveness against various bacterial strains.
  • Antifungal Properties: Shows potential in inhibiting fungal growth, making it suitable for applications in agriculture and medicine.

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC₉H₆Cl₂F₂O₂Central acetophenone structure
2',4'-Dichloro-5'-(difluoromethoxy)acetophenoneC₉H₆Cl₂F₂O₂Different chlorine positioning
3',4'-DichloroacetophenoneC₈H₆Cl₂OLacks difluoromethoxy group
DifluoroacetophenoneC₈H₆F₂OAbsence of chlorine substituents

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. The dichloro and difluoromethoxy groups can significantly influence the compound's reactivity, binding affinity, and overall pharmacological profile .

  • Enzyme Inhibition: Potential inhibition of key enzymes involved in microbial metabolism.
  • Receptor Modulation: Possible interaction with cellular receptors leading to altered physiological responses.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Properties: A comparative study indicated that compounds with similar structural features demonstrated varying degrees of antimicrobial efficacy. The study highlighted that modifications in halogen placement could enhance or diminish activity against specific pathogens .
  • Investigation into Antifungal Effects: Research showed promising results for antifungal activity, with specific derivatives exhibiting significant inhibition against common fungal strains used in agricultural testing .

Properties

IUPAC Name

1-[2,3-dichloro-5-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O2/c1-4(14)6-2-5(15-9(12)13)3-7(10)8(6)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFNGJQNOYWTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)OC(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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